![molecular formula C13H15ClO4 B8000388 O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8000388.png)
O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate: is an organic compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl group, an ethyl group, and an oxalate ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions:
Oxidation: O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound to investigate the metabolic pathways of ester-containing molecules.
Medicine:
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and toxicity is ongoing to explore its therapeutic potential.
Industry:
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including plasticizers, resins, and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active phenyl derivative, which can then interact with biological targets. The chloro-substituted phenyl group may enhance the compound’s binding affinity to certain proteins, influencing its biological activity.
類似化合物との比較
- O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate
- O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate
- O1-[2-(4-Bromophenyl)ethyl] O2-ethyl oxalate
Comparison:
- O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
- O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate: Similar structure but lacks the chloro group, which may influence its chemical stability and reactivity.
- O1-[2-(4-Bromophenyl)ethyl] O2-ethyl oxalate: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and binding affinity to biological targets.
特性
IUPAC Name |
2-O-[2-(4-chloro-2-methylphenyl)ethyl] 1-O-ethyl oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)8-9(10)2/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGFAZXWLYJLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8000310.png)
![1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000315.png)
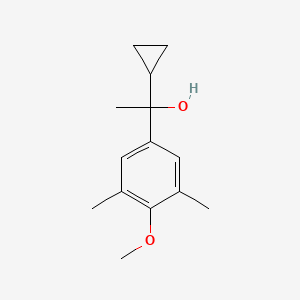
![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8000325.png)
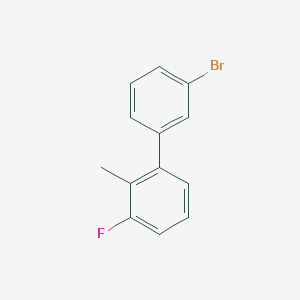
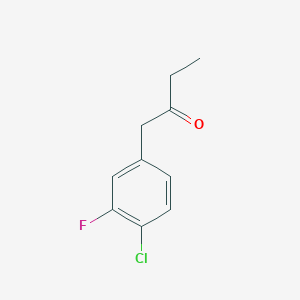
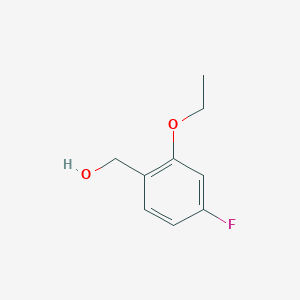
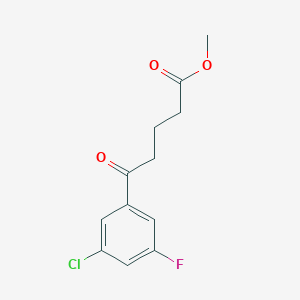

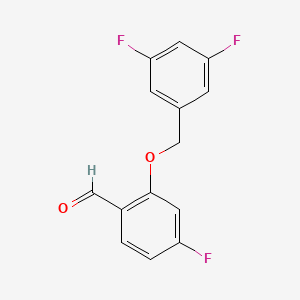
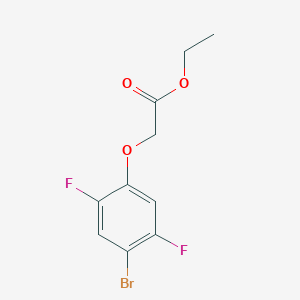
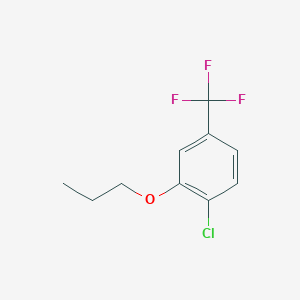
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B8000411.png)
